3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid
Description
3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid is an organic compound characterized by the presence of a benzoyl group substituted with chlorine and fluorine atoms, linked to a propanoic acid moiety through an amino group
Properties
IUPAC Name |
3-[(4-chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO3/c1-8(2)16(6-5-12(17)18)13(19)9-3-4-10(14)11(15)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPKQHNAAJJZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1=CC(=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 4-chloro-3-fluorobenzoyl chloride from 4-chloro-3-fluorobenzoic acid using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The benzoyl chloride intermediate is then reacted with 2-amino-2-methylpropan-1-ol to form the corresponding amide. This reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Esterification and Hydrolysis: The amide is esterified with ethyl chloroformate to form an ester intermediate, which is subsequently hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The chlorine and fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Industrially, this compound may be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, coatings, and other functional materials.
Mechanism of Action
The mechanism by which 3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the benzoyl group allows for interactions with hydrophobic pockets, while the amino and carboxylic acid groups can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluorobenzoic acid: Shares the benzoyl core but lacks the amino and propanoic acid groups.
3-(4-Fluorobenzoyl)propionic acid: Similar structure but without the chlorine substitution.
4-Chloro-3-fluorobenzamide: Contains the benzoyl and amino groups but lacks the propanoic acid moiety.
Uniqueness
3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
